1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenylsulfanyl group
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone typically involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation . This interaction can modulate various physiological processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound is structurally similar but has different substituents on the piperazine ring.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring but with different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-10-7-11-21(18-20)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)29-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQXHSGBPOREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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